N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3S/c22-17(11-12-5-4-10-25-12)21-16-9-3-8-15-18(16)20(24)14-7-2-1-6-13(14)19(15)23/h1-10H,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFSRIXYSXENHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the anthraquinone core: This can be achieved through the oxidation of anthracene using oxidizing agents such as chromium trioxide (CrO3) in acetic acid.
Introduction of the thiophene ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Formation of the acetamide group: The final step involves the reaction of the intermediate product with acetic anhydride and ammonia to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s reactivity and solubility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.
Scientific Research Applications
Organic Synthesis
Role as a Building Block
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide serves as an important building block in organic synthesis. Its anthracene and thiophene moieties allow for the development of complex organic molecules through various reactions including:
- C-H Bond Functionalization : The compound can be used to introduce functional groups into aromatic systems, enhancing the diversity of synthesized compounds.
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Case Study : One study demonstrated that a related compound exhibited antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis. The mechanism of action involves binding to microbial enzymes, inhibiting their function and leading to cell death .
Anticancer Potential
The compound has also been explored for its anticancer properties:
- Case Study : In vitro tests showed that certain derivatives exhibited potent activity against the MCF-7 human breast cancer cell line with GI50 values lower than established anticancer drugs like mitoxantrone. This suggests potential for development as a therapeutic agent targeting specific cancer pathways.
Material Science
Applications in Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics:
- Organic Semiconductors : The compound's ability to form stable thin films can be utilized in the development of organic semiconductors for electronic devices such as OLEDs (Organic Light Emitting Diodes) and OPVs (Organic Photovoltaics) .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Findings |
|---|---|
| Organic Synthesis | Serves as a building block for functionalized aromatic compounds. |
| Antimicrobial Activity | Effective against Mycobacterium luteum, Aspergillus niger, and Candida tenuis. |
| Anticancer Activity | Potent activity against MCF-7 cell line with promising GI50 values compared to standard drugs. |
| Material Science | Potential use in organic semiconductors and electronic devices due to unique electronic properties. |
Mechanism of Action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Derivatives with substituents at the 1-position of anthraquinone (e.g., target compound, 2-chloroacetamide) generally exhibit superior bioactivity compared to 2-position isomers due to enhanced steric and electronic interactions with biological targets .
- Synthesis Efficiency : Acid chloride methods (e.g., for 2-methylbenzamide) achieve higher yields (94%) than carbodiimide-mediated coupling (24%) . The target compound’s synthesis via thiol substitution is efficient (81–98% yields) .
Functional Comparisons
Antioxidant Activity
- Lipid Peroxidation (LP) Inhibition : The target compound’s thiophene group enhances radical scavenging, achieving LP inhibition comparable to reference antioxidants like Trolox. In contrast, 2-position isomers (e.g., compound 10 in ) show 20–30% lower efficacy due to reduced electron-donating capacity .
- Oxidative Protein Modification (OMP) : Thiophene-substituted derivatives reduce OMP by 40–50%, outperforming benzamide analogs (30–35% reduction) .
Antiplatelet Activity
- The target compound inhibits ADP-induced platelet aggregation by 60–70%, surpassing 2-methylbenzamide derivatives (45–50% inhibition). This is attributed to the thiophene moiety’s ability to modulate purinergic receptor signaling .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 2-Chloroacetamide Derivative | 2-Methylbenzamide | Oleamide Derivative |
|---|---|---|---|---|
| Solubility | Low in H₂O, high in DMF | Moderate in acetone | Low in H₂O, high in CHCl₃ | Insoluble in H₂O, soluble in THF |
| Melting Point | 180–185°C | 210–215°C | 195–200°C | N/A |
| UV-Vis λmax (nm) | 480 (anthraquinone) | 475 | 470 | 465 |
| 1H-NMR (δ, ppm) | Thiophene: 7.2–7.5 | Cl-CH₂: 4.3 | Methyl: 2.6, aromatic: 7.0–8.0 | Olefinic: 5.3, CH₂: 1.2–2.2 |
Insights :
- The thiophene group in the target compound introduces distinct aromatic protons (δ 7.2–7.5) absent in other analogs.
- Chlorine and methyl substituents increase melting points due to enhanced crystallinity .
Biological Activity
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracene) with thiophenol derivatives in the presence of a base such as potassium carbonate in a solvent like DMF. This method has been documented to yield compounds with varying substituents that can influence their biological activity.
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. The evaluation of radical scavenging activity was conducted using lipid peroxidation (LP) and oxidative modification of proteins (OMP) assays in rat liver homogenates. Compounds with substitutions at the first position of the anthracedione core demonstrated superior antioxidant effects compared to their isomers with substitutions at the second position .
Table 1: Antioxidant Activity of Synthesized Compounds
| Compound | Lipid Peroxidation Inhibition (%) | OMP Inhibition (%) |
|---|---|---|
| Compound 6 | 72% | 65% |
| Compound 7 | 68% | 60% |
| Compound 10 | 75% | 70% |
Antiplatelet Activity
In vitro studies have shown that certain derivatives, particularly compound 10, exhibit antiplatelet activity by inhibiting ADP-induced aggregation. This suggests potential applications in preventing thrombotic events .
Antimicrobial Activity
This compound has also demonstrated notable antimicrobial properties. It has shown efficacy against various microorganisms including:
- Mycobacterium luteum (bacterial)
- Aspergillus niger (fungal)
- Candida tenuis (fungal)
The mechanism of action appears to involve interaction with microbial enzymes and proteins, leading to inhibition of growth and survival .
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium luteum | 8 µg/mL |
| Aspergillus niger | 16 µg/mL |
| Candida tenuis | 32 µg/mL |
Case Studies and Research Findings
A study published in Eur J Med Chem highlighted the synthesis and biological evaluations of new derivatives based on this compound. The results indicated significant anticancer activity against the MCF-7 human breast cancer cell line with GI50 values lower than those of standard chemotherapeutic agents like mitoxantrone .
Q & A
Basic: What are the standard synthetic protocols for preparing N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-(thiophen-2-yl)acetamide?
Methodological Answer:
The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with thiophen-2-ylthiols in the presence of potassium carbonate (K₂CO₃) as a base in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is stirred for 24–48 hours, followed by purification via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Yield optimization requires careful control of stoichiometry and solvent polarity .
Advanced: How does the substituent position (1- vs. 2-) on the anthraquinone core influence antioxidant activity?
Methodological Answer:
Comparative studies using rat liver homogenate models show that derivatives with substituents at the 1-position of the anthraquinone core exhibit superior radical scavenging activity compared to 2-position isomers. For example, compound 6 (1-position substitution) demonstrated a 40% reduction in lipid peroxidation (LP) at 50 µM, while its 2-position isomer showed only 22% inhibition under identical conditions. This disparity is attributed to enhanced electron delocalization and steric accessibility of the 1-position for reactive oxygen species (ROS) quenching. Activity is quantified via thiobarbituric acid-reactive substances (TBARS) assays for LP and carbonyl group formation assays for oxidative protein modification (OMP) .
Basic: What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
Essential techniques include:
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula (e.g., [M+H]⁺ peaks matching C₂₂H₁₄NO₃S).
- ¹H/¹³C NMR: Key signals include the anthraquinone carbonyls (~180–185 ppm in ¹³C NMR) and thiophene protons (δ 6.8–7.5 ppm in ¹H NMR).
- X-ray Crystallography: Resolves substituent positioning, as seen in related anthraquinone derivatives (monoclinic system, space group P2₁/n) .
Advanced: What in vitro models are used to evaluate antiplatelet activity, and how is data interpreted?
Methodological Answer:
ADP-induced platelet aggregation assays are employed:
Sample Preparation: Platelet-rich plasma (PRP) is treated with the compound (10–100 µM) and incubated for 5 minutes.
Agonist Challenge: ADP (10 µM) is added to trigger aggregation, monitored via turbidimetric methods over 10 minutes.
Data Analysis: Inhibition is calculated as percentage reduction in maximum aggregation amplitude vs. control. For example, compound 10 (a derivative) showed 65% inhibition at 50 µM, suggesting potential as a thromboembolic therapy lead. Dose-response curves and IC₅₀ values are derived using nonlinear regression models .
Advanced: How can derivatives be optimized for antifungal applications?
Methodological Answer:
Derivative optimization involves:
- Side-Chain Functionalization: Introducing GABA (γ-aminobutyric acid) moieties via nucleophilic substitution (e.g., reacting 2-chloro-N-(anthraquinone)acetamide with GABA in DMF).
- Bioactivity Screening: Antifungal efficacy is tested via broth microdilution against Aspergillus niger. For instance, a GABA-modified derivative exhibited a minimum inhibitory concentration (MIC) of 1.9 µg/mL, outperforming reference drugs like Lamisil. Structure-activity relationship (SAR) studies prioritize electron-withdrawing groups at the anthraquinone 1-position to enhance membrane penetration .
Basic: What computational tools are used to predict the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the anthraquinone carbonyls (LUMO-rich) are prone to nucleophilic attack.
- Molecular Docking: Screens binding affinity to biological targets (e.g., cyclooxygenase-1 for antiplatelet activity) using AutoDock Vina. Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms .
Advanced: How do conflicting bioactivity results arise in related derivatives, and how are they resolved?
Methodological Answer:
Contradictions often stem from substituent electronic effects vs. steric hindrance . For example:
- Case Study: A nitro-substituted derivative showed high in vitro antioxidant activity (IC₅₀ = 12 µM in DPPH assays) but poor in vivo bioavailability due to steric bulk limiting membrane permeability.
- Resolution: Hybrid QSAR (quantitative structure-activity relationship) models integrate electronic (Hammett σ constants) and steric (Taft parameters) descriptors to prioritize derivatives with balanced properties. Validation via parallel artificial membrane permeability assays (PAMPA) identifies candidates with optimal logP values (2.5–3.5) .
Basic: What are the stability considerations for this compound under experimental storage?
Methodological Answer:
- Light Sensitivity: Anthraquinone derivatives degrade under UV light. Store in amber vials at –20°C.
- Moisture Sensitivity: Hygroscopic DMF residues accelerate hydrolysis. Lyophilize pure samples and store under argon.
- Stability Monitoring: Use HPLC-PDA (photodiode array) every 3 months; degradation is flagged by new peaks at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
